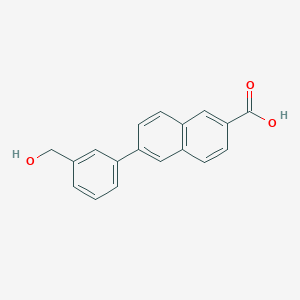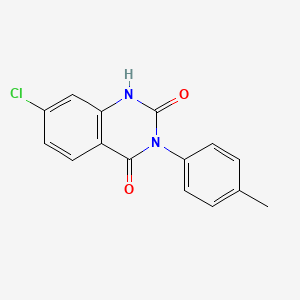
7-Chloro-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione typically involves the reaction of 2-aminobenzamides with various reagents. One efficient approach is a one-pot intermolecular annulation reaction of o-amino benzamides and thiols. This method is notable for its good functional group tolerance, being transition metal and external oxidant-free, and ease of operation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of quinazoline synthesis can be applied. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
7-Chloro-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline oxides.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and other peracids are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic substitution reactions using various nucleophiles.
Major Products Formed
The major products formed from these reactions include quinazoline oxides, reduced quinazoline derivatives, and substituted quinazolines with different functional groups.
科学的研究の応用
7-Chloro-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-Chloro-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to active sites and interfering with enzyme function. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Quinazoline-3-oxides: These compounds share a similar quinazoline core but differ in their oxidation state and functional groups.
2-Phenylquinazolin-4(3H)-one: Another quinazoline derivative with different substituents on the quinazoline ring.
Uniqueness
7-Chloro-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
61680-17-9 |
|---|---|
分子式 |
C15H11ClN2O2 |
分子量 |
286.71 g/mol |
IUPAC名 |
7-chloro-3-(4-methylphenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C15H11ClN2O2/c1-9-2-5-11(6-3-9)18-14(19)12-7-4-10(16)8-13(12)17-15(18)20/h2-8H,1H3,(H,17,20) |
InChIキー |
IEZSAVNEXQELLY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


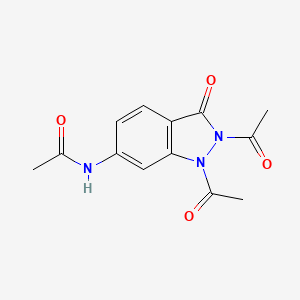
![1-Amino-3-(pyrimidin-5-yl)-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11844305.png)
![5-Methyl-1-phenyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B11844306.png)
![3-[(Z)-(2-methoxyphenyl)methylideneamino]quinazolin-4-one](/img/structure/B11844328.png)
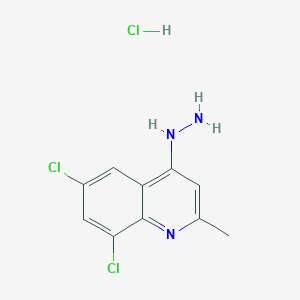
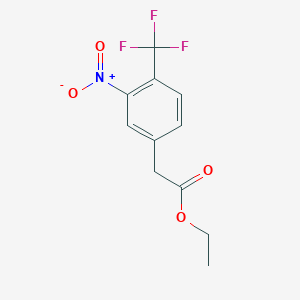
![3-[(Z)-(4-chlorophenyl)methylideneamino]quinazolin-4-one](/img/structure/B11844350.png)
![tert-butyl N-methyl-N-[(3R,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B11844358.png)
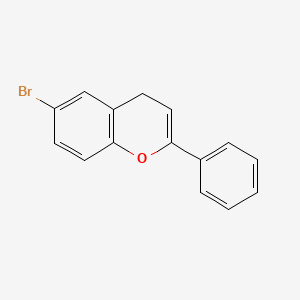

![N,N-Dimethyl-3-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)propanamide](/img/structure/B11844377.png)
![tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate acetate](/img/structure/B11844391.png)
